molecular formula C12H20N4O4S B11004340 4-[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]-N,N-dimethylpiperazine-1-sulfonamide

4-[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B11004340
M. Wt: 316.38 g/mol
InChI Key: MWZXANQQIAPDPC-UHFFFAOYSA-N
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Description

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]-N,N-DIMETHYL-1-PIPERAZINESULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a piperazine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]-N,N-DIMETHYL-1-PIPERAZINESULFONAMIDE typically involves multiple steps, starting with the formation of the isoxazole ring. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include the use of alkynes and nitrile oxides as reactants, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]-N,N-DIMETHYL-1-PIPERAZINESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]-N,N-DIMETHYL-1-PIPERAZINESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . Additionally, the sulfonamide group can interact with protein targets, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]-N,N-DIMETHYL-1-PIPERAZINESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the isoxazole and piperazine rings, along with the sulfonamide group, allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H20N4O4S

Molecular Weight

316.38 g/mol

IUPAC Name

4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C12H20N4O4S/c1-9-11(10(2)20-13-9)12(17)15-5-7-16(8-6-15)21(18,19)14(3)4/h5-8H2,1-4H3

InChI Key

MWZXANQQIAPDPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)S(=O)(=O)N(C)C

Origin of Product

United States

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